Stanolone cyclopentylpropionate

androgen receptor estrogenicity gynecomastia

Stanolone cyclopentylpropionate, also known as dihydrotestosterone cypionate or DHT cypionate, is a synthetic, long-acting ester prodrug of the potent endogenous androgen 5α-dihydrotestosterone (DHT). It belongs to the androstane class of anabolic-androgenic steroids, wherein the 17β-hydroxyl group of the stanolone backbone is esterified with cyclopentylpropionic (cypionic) acid to retard systemic absorption and prolong the duration of action following intramuscular injection.

Molecular Formula C27H42O3
Molecular Weight 414.6 g/mol
CAS No. 2381-64-8
Cat. No. B15344336
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameStanolone cyclopentylpropionate
CAS2381-64-8
Molecular FormulaC27H42O3
Molecular Weight414.6 g/mol
Structural Identifiers
SMILESCC12CCC(=O)CC1CCC3C2CCC4(C3CCC4OC(=O)CCC5CCCC5)C
InChIInChI=1S/C27H42O3/c1-26-15-13-20(28)17-19(26)8-9-21-22-10-11-24(27(22,2)16-14-23(21)26)30-25(29)12-7-18-5-3-4-6-18/h18-19,21-24H,3-17H2,1-2H3/t19-,21-,22-,23-,24-,26-,27-/m0/s1
InChIKeyWNURNPRHPSROBT-FRXWOFFRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Stanolone Cyclopentylpropionate (CAS 2381-64-8): What Procurement Teams Need to Know About This Long-Acting DHT Ester


Stanolone cyclopentylpropionate, also known as dihydrotestosterone cypionate or DHT cypionate, is a synthetic, long-acting ester prodrug of the potent endogenous androgen 5α-dihydrotestosterone (DHT). It belongs to the androstane class of anabolic-androgenic steroids, wherein the 17β-hydroxyl group of the stanolone backbone is esterified with cyclopentylpropionic (cypionic) acid to retard systemic absorption and prolong the duration of action following intramuscular injection [1]. As a non-aromatizable androgen, its pharmacological profile is dictated entirely by androgen receptor (AR) agonism without the confounding influence of estrogenic metabolites, a feature that fundamentally distinguishes it from testosterone-based esters [2].

Why Testosterone Cypionate and Other Androgen Esters Cannot Simply Replace Stanolone Cyclopentylpropionate in Research or Clinical Formulation


Androgen esters are not interchangeable despite sharing the same ester moiety or parent steroid class. The cypionate group confers comparable hydrolysis kinetics, yet the parent steroid dictates the ultimate pharmacological outcome: stanolone cyclopentylpropionate delivers pure androgenic signaling via DHT, whereas testosterone cypionate generates both androgenic and estrogenic metabolites through aromatization [1]. Moreover, the intrinsic half-life of the free steroid differs markedly—DHT exhibits a terminal half-life of approximately 53 minutes compared to 34 minutes for testosterone—meaning that even with identical ester cleavage rates, the active species persists longer in circulation and maintains higher target-tissue exposure [2]. These pharmacokinetic and metabolic divergences render simple molar equivalence-based substitution scientifically invalid, necessitating compound-specific selection for studies requiring isolated androgenic stimulation or defined metabolite profiles.

Quantitative Differentiation of Stanolone Cyclopentylpropionate: Comparator-Based Evidence for Scientific Selection


Zero Estrogenic Conversion vs. Testosterone Esters: Quantitative Aromatization Deficit

Unlike testosterone cyclopentylpropionate (testosterone cypionate), which serves as a substrate for aromatase (CYP19A1) and yields estradiol—with approximately 0.3–0.5% of administered testosterone mass aromatized to estradiol in adult males under steady-state conditions—stanolone cyclopentylpropionate is a non-aromatizable, 5α-reduced androgen that cannot undergo aromatization [1]. Consequently, it produces no detectable increase in serum estradiol levels following administration, a property confirmed in randomized controlled trials of DHT therapy where estradiol remained at castrate-level concentrations despite robust androgen replacement [2]. This completely eliminates estrogen-mediated side effects such as gynecomastia and water retention, which are dose-limiting for testosterone esters [1].

androgen receptor estrogenicity gynecomastia aromatase

Androgen Receptor Binding Affinity: DHT Exhibits ~2.5-Fold Higher Affinity Than Testosterone

Dihydrotestosterone, the active principle released from stanolone cyclopentylpropionate upon ester hydrolysis, binds the human androgen receptor (AR) with approximately 2.5-fold higher affinity than testosterone. Crystallographic studies of the AR ligand-binding domain reveal that DHT forms additional stabilizing van der Waals contacts and more favorable electrostatic interactions within the binding pocket, yielding a lower equilibrium dissociation constant (Kd) [1]. While testosterone demonstrates an apparent Kd of approximately 0.4–1.0 nM in cytosolic AR binding assays, DHT exhibits a Kd of approximately 0.10–0.44 nM in human fibroblast AR, with some studies reporting values as low as 0.1–0.3 nM after extended incubation [2]. This translates to a quantifiable potency advantage at the receptor level, which is preserved regardless of the ester moiety since esterification only affects pharmacokinetics, not pharmacodynamics [3].

androgen receptor binding affinity Kd DHT vs testosterone

Extended Terminal Half-Life of DHT Esters: 7 Days for DHT Enanthate vs. 5 Days for Testosterone Enanthate in Non-Human Primates

A direct pharmacokinetic comparison in orchidectomized cynomolgus monkeys and GnRH agonist-suppressed rhesus monkeys demonstrated that intramuscular dihydrotestosterone enanthate (32.7 mg) achieves a mean terminal elimination half-life of 7 days, compared to 5 days for an equivalent dose of testosterone enanthate (32.8 mg; 23.6 mg pure steroid each) [1]. The area under the serum concentration-time curves (AUC) did not differ significantly between the two preparations (DHT enanthate: 2290 ± 340 vs. testosterone enanthate: 2920 ± 485, n.s.), confirming comparable steroid release from the enanthate ester yet demonstrating a 40% longer half-life for the DHT ester [1]. While this study used the enanthate ester, the identical rank-order principle applies to the cypionate series: the cypionate ester of DHT is predicted to exhibit a proportionally longer half-life than testosterone cypionate, consistent with the intrinsic ~1.6-fold longer terminal half-life of free DHT (53 min) relative to free testosterone (34 min) [2][3].

pharmacokinetics half-life DHT enanthate testosterone enanthate non-human primates

Cypionate Ester Confers ~8-Day Half-Life Advantage vs. Short-Chain Esters (Propionate: ~0.8–1.2 Days)

The cyclopentylpropionate (cypionate) ester at the 17β-position dramatically prolongs the effective half-life of stanolone relative to short-chain esters. Testosterone cypionate, which shares the identical ester, exhibits an intramuscular elimination half-life of approximately 8 days and a mean residence time of 8.5 days, compared to testosterone propionate (0.8–1.2 days) and unesterified testosterone (~10–100 minutes) [1][2]. This represents an approximately 6- to 10-fold extension of the dosing interval. The cypionate group increases lipophilicity roughly 20-fold relative to the free steroid, promoting depot formation in adipose tissue after intramuscular injection and slow, esterase-mediated hydrolysis that releases steady concentrations of the active DHT moiety [3]. The molecular weight contribution of the cypionate ester is approximately 30% of the total compound mass (414.6 g/mol; C27H42O3), meaning 100 mg of stanolone cyclopentylpropionate delivers approximately 70 mg of DHT equivalents upon complete hydrolysis—a calculation essential for accurate dose-response study design [4].

ester hydrolysis prodrug half-life extension cypionate propionate

Hypocholesterolemic Effect of DHT Cyclopentylpropionate: Early Clinical Evidence Distinct from Testosterone Esters

An early clinical investigation by Dingman and Jenkins (1962) evaluated dihydrotestosterone and its long-acting cyclopentylpropionate ester in androgen-deficient patients and reported that DHT preparations not only produced satisfactory androgenic effects but also lowered serum cholesterol levels in a subset of patients [1]. This hypocholesterolemic trend was noted as a distinctive feature relative to testosterone-based androgen replacement, which typically exerts neutral or mildly adverse effects on the lipid profile through aromatization-dependent mechanisms [2]. The cholesterol-lowering observation, though from a small-scale study predating modern lipid quantification methods, provides the only available direct clinical differentiation between DHT cyclopentylpropionate and testosterone cypionate in a patient population, and remains a unique, unreplicated finding that warrants consideration in metabolic research applications [1].

cholesterol lipid metabolism androgen replacement DHT cypionate cardiovascular

Absence of 5α-Reductase Dependency: Direct AR Agonism Without Tissue-Specific Activation Requirements

Testosterone esters, including testosterone cypionate, function as pro-hormones requiring tissue-specific conversion to DHT by 5α-reductase (types 1 and 2) for full androgenic potency in target tissues such as prostate, skin, and hair follicles. In contrast, stanolone cyclopentylpropionate bypasses this enzymatic amplification step entirely: ester hydrolysis directly releases DHT, which is the terminal, fully potent AR agonist [1]. This distinction becomes critical in experimental contexts involving 5α-reductase inhibitors (e.g., finasteride, dutasteride) or in tissues with low 5α-reductase expression, where testosterone esters exhibit markedly blunted androgenic efficacy [2]. Quantitative studies demonstrate that finasteride reduces prostatic DHT concentrations by approximately 80–90% from testosterone precursors, while DHT administration maintains full androgenic signaling independent of enzyme activity [2]. This 5α-reductase independence makes stanolone cyclopentylpropionate the definitive tool for isolating DHT-specific effects in pharmacological, toxicological, and physiological research [1].

5α-reductase tissue selectivity prodrug androgen activation finasteride

High-Value Application Scenarios for Stanolone Cyclopentylpropionate (CAS 2381-64-8) Based on Quantitative Differentiation


Pure Androgenic Stimulation in Estrogen-Sensitive Disease Models

In xenograft or transgenic models of breast cancer, endometriosis, or other estrogen-responsive pathologies, stanolone cyclopentylpropionate provides isolated androgen receptor activation without the confounding proliferative signals from aromatase-derived estradiol that accompany testosterone cypionate administration. The non-aromatizable nature (quantitatively: 0% estradiol generation) [1] ensures that any observed tumor-suppressive effects are attributable solely to AR signaling, enabling cleaner mechanistic interpretation and avoiding the experimental confound of estrogen-mediated tumor growth.

Androgen Replacement in 5α-Reductase-Deficient or Pharmacologically Inhibited Systems

For studies employing finasteride or dutasteride to dissect the role of 5α-reductase in physiology, or in transgenic models lacking 5α-reductase isoforms, stanolone cyclopentylpropionate delivers the active DHT moiety directly upon ester hydrolysis, bypassing the blocked enzymatic amplification step [2]. This contrasts with testosterone cypionate, whose androgenic efficacy is reduced by approximately 80–90% in 5α-reductase-inhibited prostate tissue [2], making DHT cypionate the only viable long-acting injectable androgen for maintaining full androgenic tone in these experimental paradigms.

Extended-Duration Androgen Delivery with Minimized Injection Frequency in Large-Animal Models

The cypionate ester confers an extended half-life of approximately 8 days, representing a 6- to 10-fold prolongation over propionate esters [3]. In long-term primate, canine, or ovine studies where daily or every-other-day injections are logistically prohibitive or cause excessive handling stress, stanolone cyclopentylpropionate enables once-weekly to once-biweekly dosing while maintaining stable serum DHT levels. The 40% longer half-life of the DHT ester relative to the corresponding testosterone ester (confirmed for enanthate: 7 vs. 5 days) further extends the dosing interval compared to testosterone cypionate [4].

Analytical Reference Standard for Testosterone Cypionate Impurity Profiling and ANDA Development

As a fully characterized DHT analog with the identical cypionate ester to testosterone cypionate, stanolone cyclopentylpropionate serves as a critical reference standard for detecting and quantifying dihydrotestosterone-related impurities during testosterone cypionate Active Pharmaceutical Ingredient (API) manufacturing. Its distinct chromatographic retention time and mass spectrum (molecular weight 414.6 g/mol; C27H42O3) [5] enable its use in HPLC and LC-MS method validation for Abbreviated New Drug Applications (ANDAs), where USP and EP pharmacopeial traceability is required—an application explicitly supported by multiple analytical reference standard suppliers [5].

Quote Request

Request a Quote for Stanolone cyclopentylpropionate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.